

In Vitro Assays for Measuring ARL16 GTPase Activity: Application Notes and Protocols

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Compound of Interest

ARL16 Human Pre-designed
siRNA Set A

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Introduction

ARL16 (ADP-ribosylation factor-like 16) is a member of the ARF family of small GTPases.[1][2] Like other GTPases, ARL16 is presumed to function as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] This cycle is critical for its roles in cellular processes, which include the regulation of Golgi-to-cilia trafficking and the innate antiviral response.[1][4][5] ARL16 is considered an atypical GTPase, in part due to alterations in the conserved G-3 motif, which is crucial for GTP hydrolysis.[6] This suggests that its intrinsic GTPase activity may be low or regulated by specific cellular factors.[6]

Recent interactome studies have begun to shed light on its potential signaling pathways, identifying partners such as PDE6D, GM130, IFT140, and INPP5E, linking it to ciliogenesis and the Hedgehog signaling pathway.[1][7][8] However, the specific Guanine Nucleotide Exchange Factors (GEFs) that promote GTP loading and the GTPase-Activating Proteins (GAPs) that stimulate GTP hydrolysis for ARL16 remain to be definitively identified.[3]

This document provides detailed protocols for three common in vitro assays to measure the GTPase activity of ARL16: a colorimetric malachite green-based assay, a luminescence-based GTPase-Glo™ assay, and a fluorescence-based assay. Given the limited availability of direct



kinetic data for ARL16, representative data from the atypical ARL protein, ARL13B, is provided as a reference.[9]

Data Presentation: GTPase Activity of Atypical ARL Proteins

As direct kinetic data for ARL16 is not yet published, the following table summarizes representative quantitative data for ARL13B, another atypical ARL protein, to provide a baseline for expected measurements.[9]

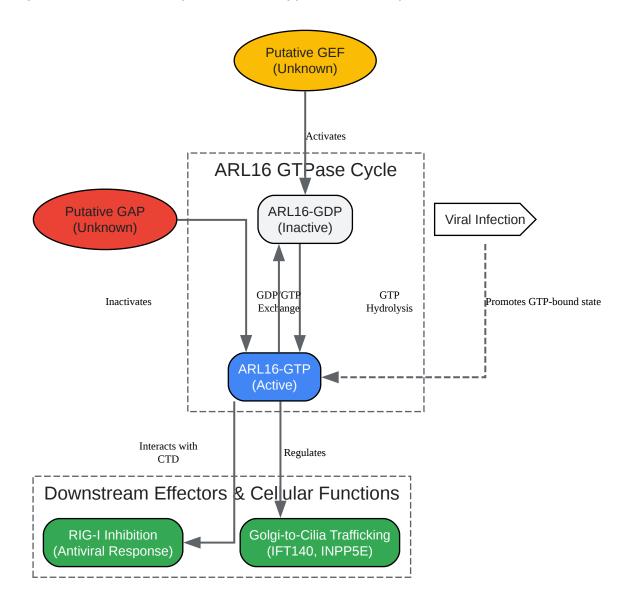
Assay Type	Protein	Parameter	Value	Conditions
Intrinsic GTPase Activity	Murine ARL13B	k_cat	0.012 ± 0.001 min ⁻¹	Purified recombinant protein, measured by [y- 32P]GTP filter- binding assay.[9]
Human ARL13B	k_cat	0.009 ± 0.001 min ⁻¹	Purified recombinant protein, measured by [y-32P]GTP filterbinding assay.[9]	
Nucleotide Binding	Murine ARL13B	K_d for mant- Gpp(NH)p	~20 μM	Solution-based fluorescence assay with a non-hydrolyzable GTP analog.[9]

Signaling Pathway and Experimental Workflows ARL16 Signaling Pathway

The following diagram illustrates the putative signaling pathway for ARL16, incorporating its GTPase cycle and known cellular roles and interactors. Upstream GEFs and GAPs are



currently unknown and are represented as hypothetical components.



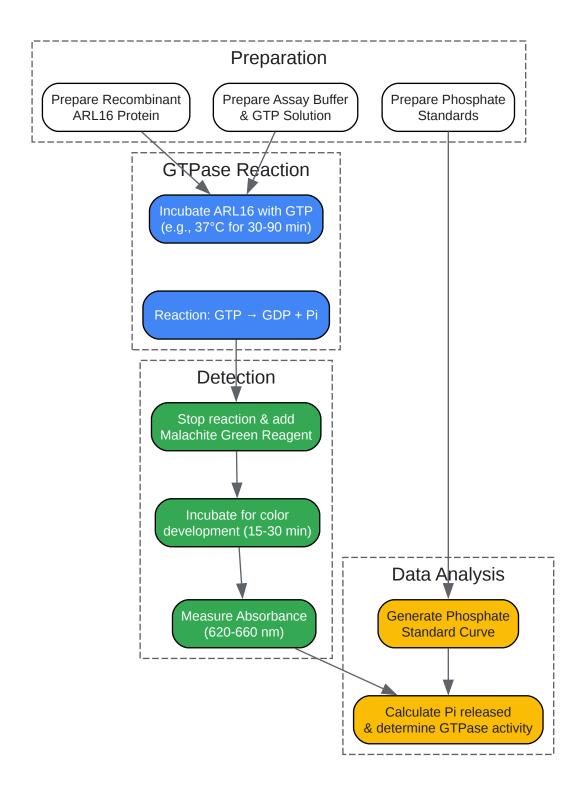
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Caption: Putative signaling pathway of the ARL16 GTPase.

Experimental Workflow: Colorimetric GTPase Assay

This diagram outlines the general workflow for measuring ARL16 GTPase activity using a malachite green-based phosphate detection method.





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Caption: General workflow for a malachite green-based GTPase assay.

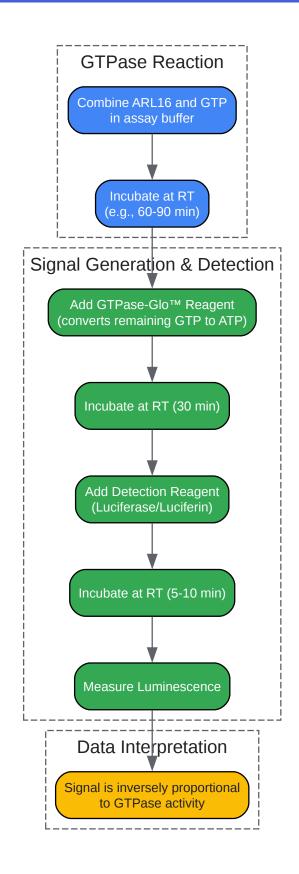




Experimental Workflow: Luminescence-Based GTPase-Glo™ Assay

This diagram shows the streamlined "add-and-read" workflow for the GTPase-Glo $^{\text{\tiny{TM}}}$ Assay.





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Caption: Workflow for the luminescence-based GTPase-Glo™ assay.



Experimental Protocols

Protocol 1: Colorimetric GTPase Activity Assay (Phosphate Detection)

This protocol measures the intrinsic GTPase activity of ARL16 by quantifying the amount of inorganic phosphate (Pi) released during GTP hydrolysis using a malachite green-based detection reagent.[10]

Materials:

- Purified recombinant ARL16 protein
- GTP stock solution (e.g., 10 mM in water, pH 7.5)
- GTPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- · Phosphate-free water
- Malachite green-based phosphate detection reagent (e.g., from a commercial kit)
- Phosphate standard for standard curve (e.g., 1 mM KH₂PO₄)
- 96-well clear flat-bottom plates
- Spectrophotometric multiwell plate reader

Procedure:

- Reagent Preparation:
 - Prepare a working solution of GTP (e.g., 1 mM) in GTPase Assay Buffer.
 - \circ Prepare a dilution series of the phosphate standard (e.g., 0 to 40 μ M) in GTPase Assay Buffer to generate a standard curve.
 - Prepare a solution of ARL16 protein at 2X the final desired concentration in GTPase Assay
 Buffer. Keep on ice.



- Assay Setup (96-well plate):
 - Add 25 μL of GTPase Assay Buffer to "blank" wells.
 - Add 25 μL of each phosphate standard dilution to "standard" wells in duplicate.
 - Add 25 μL of ARL16 protein solution to "sample" wells in duplicate.
 - Include a "no enzyme" control containing 25 μL of GTPase Assay Buffer instead of the protein solution.
- Reaction Initiation and Incubation:
 - \circ To start the reaction, add 25 μ L of the 1 mM GTP working solution to all wells (final volume 50 μ L, final GTP concentration 500 μ M).
 - Mix gently by tapping the plate.
 - Incubate the plate at 37°C for a set time course (e.g., 0, 15, 30, 60, 90 minutes). The
 optimal time will depend on the activity of the ARL16 preparation and should be
 determined empirically.

Detection:

- Stop the reaction by adding 100 μL of the malachite green reagent to each well.
- Incubate at room temperature for 15-30 minutes to allow for color development.
- Measure the absorbance at the recommended wavelength (typically 620-660 nm).
- Data Analysis:
 - Subtract the absorbance of the blank from all standard and sample readings.
 - Generate a phosphate standard curve by plotting absorbance versus phosphate concentration (pmol/well).



- Use the linear portion of the standard curve to determine the amount of phosphate released in each sample well.
- Calculate the rate of GTP hydrolysis (pmol Pi/min/μg protein).

Protocol 2: Luminescence-Based GTPase-Glo™ Assay

This protocol utilizes a commercial kit (e.g., Promega GTPase-Glo™) to measure GTPase activity by quantifying the amount of GTP remaining after the reaction. The remaining GTP is converted to ATP, which generates a luminescent signal.[6][11]

Materials:

- Purified recombinant ARL16 protein
- GTPase-Glo™ Kit (containing GTPase/GAP Buffer, GTP, GTPase-Glo™ Reagent, Detection Reagent)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Procedure:

- Reagent Preparation:
 - Thaw all kit components and prepare them according to the manufacturer's technical manual.[11]
 - Prepare a 2X ARL16/GTP mixture. For a 10 μL final reaction volume, combine ARL16 (at 2X final concentration), GTP (e.g., 10 μM final concentration), and 1 mM DTT in GTPase/GAP Buffer.
- Assay Setup (384-well plate example):
 - Dispense 5 μL of GTPase/GAP buffer into "no enzyme" control wells (high signal).



- \circ Dispense 5 μ L of the 2X ARL16 solution (without GTP) into "no GTP" control wells (low signal).
- \circ Dispense 5 µL of the 2X ARL16/GTP mixture into the sample wells.

Reaction Incubation:

Incubate the plate at room temperature for the desired time (e.g., 60-90 minutes). The
optimal time should be determined empirically to ensure GTP consumption is within the
linear range of the assay.[6]

Detection:

- Add 5 μL of reconstituted GTPase-Glo™ Reagent to each well.
- Incubate at room temperature for 30 minutes. This step converts the remaining GTP to ATP.[6]
- Add 10 μL of Detection Reagent to each well.
- Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.

Data Analysis:

- GTPase activity is inversely proportional to the luminescent signal.
- \circ Calculate the change in relative light units (Δ RLU) between the no-enzyme control and the ARL16 sample. A larger Δ RLU indicates higher GTPase activity.

Protocol 3: Fluorescence-Based GTPase Assay

This protocol measures GTP hydrolysis in real-time by monitoring the change in fluorescence of a GTP analog, such as BODIPY-FL-GTP, upon hydrolysis to BODIPY-FL-GDP. The GTP-bound form typically has a higher fluorescence quantum yield than the GDP-bound form when associated with the GTPase.



Materials:

- Purified recombinant ARL16 protein
- BODIPY-FL-GTP (or similar fluorescent GTP analog)
- GTPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- Fluorometer with a thermostatted cuvette holder or a fluorescence plate reader
- Low-volume quartz cuvette or black microplates

Procedure:

- Instrument Setup:
 - Set the fluorometer to the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for BODIPY-FL, λ _ex \approx 485 nm, λ _em \approx 512 nm).
 - Equilibrate the instrument and assay buffer to the desired reaction temperature (e.g., 25°C or 37°C).
- Reaction Setup:
 - In a cuvette or microplate well, add GTPase Assay Buffer.
 - Add ARL16 protein to the desired final concentration (e.g., 1-2 μM).
 - Allow the protein solution to equilibrate to the reaction temperature.
- · Reaction Initiation and Measurement:
 - Obtain a baseline fluorescence reading of the ARL16 solution.
 - Initiate the reaction by adding a small volume of BODIPY-FL-GTP to a final concentration that is typically near the expected K_m (e.g., 100-500 nM).
 - Immediately begin recording the fluorescence intensity over time. Binding of the fluorescent GTP analog to ARL16 may cause an initial rapid increase in fluorescence.



- Continue to monitor the fluorescence signal. A decrease in fluorescence over time corresponds to the hydrolysis of BODIPY-FL-GTP to BODIPY-FL-GDP.
- Data Analysis:
 - The initial rate of the reaction is determined from the slope of the fluorescence decay curve immediately following the initial binding phase.
 - The observed rate constant (k_obs) can be obtained by fitting the decay portion of the curve to a single exponential decay function.
 - By performing the assay at various substrate (BODIPY-FL-GTP) concentrations, kinetic parameters such as K_m and k_cat can be determined by fitting the initial rates to the Michaelis-Menten equation.

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